2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine
Overview
Description
2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine, also known as DNTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, closely related to the requested compound, have been identified as potent inhibitors of phosphoinositide 3-kinase. These compounds have shown utility in xenograft models of tumor growth, suggesting their potential in cancer treatment research (Alexander et al., 2008).
Antimicrobial Activity
Morpholine-containing 2-R-phenyliminothiazole derivatives, which include compounds structurally similar to the one , have demonstrated significant antibacterial and antifungal effects. These substances are especially effective against gram-positive strains of microorganisms, marking them as promising candidates for new antimicrobial drugs (Yeromina et al., 2019).
Fluorescent Probe Development
Research has been conducted on developing fluorescent probes for selective detection of hypoxia or nitroreductase using morpholine derivatives. Such probes have applications in biomedical research, particularly in imaging the hypoxic status of tumor cells (Feng et al., 2016).
Anticancer Drug Synthesis
The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, structurally related to the query, serves as an important intermediate in synthesizing various biologically active compounds, including small molecule anticancer drugs. Its derivatives have shown potential biological activity, highlighting its significance in anticancer research (Wang et al., 2016).
properties
IUPAC Name |
2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-7-17(8-11(2)21-10)15-16-14(9-22-15)12-4-3-5-13(6-12)18(19)20/h3-6,9-11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETMWERWSYGZQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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